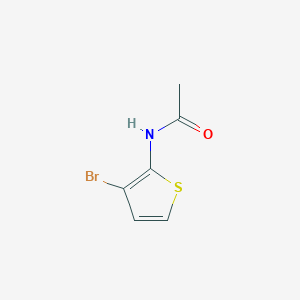

N-(3-Bromothiophen-2-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

25006-83-1 |

|---|---|

Molecular Formula |

C6H6BrNOS |

Molecular Weight |

220.09 g/mol |

IUPAC Name |

N-(3-bromothiophen-2-yl)acetamide |

InChI |

InChI=1S/C6H6BrNOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9) |

InChI Key |

MFHOMDDCHOGWHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CS1)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of N 3 Bromothiophen 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of N-(3-Bromothiophen-2-yl)acetamide, distinct signals are anticipated for the protons of the thiophene (B33073) ring, the amide N-H proton, and the methyl group of the acetamide (B32628) moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The two protons on the thiophene ring are expected to appear as doublets due to spin-spin coupling. The deshielding effect of the sulfur atom and the bromine substituent will influence their positions. The amide proton (N-H) is expected to show a broad singlet, with its chemical shift being concentration and solvent dependent. The methyl protons (CH₃) of the acetyl group will likely appear as a sharp singlet further upfield.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Thiophene H-4 | 6.9 - 7.2 | Doublet | 5.0 - 6.0 |

| Thiophene H-5 | 7.2 - 7.5 | Doublet | 5.0 - 6.0 |

| Amide N-H | 8.0 - 9.5 | Broad Singlet | N/A |

| Acetyl CH₃ | 2.1 - 2.3 | Singlet | N/A |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound is expected to exhibit six distinct carbon signals.

The carbonyl carbon (C=O) of the amide group will be the most downfield signal. The four carbons of the thiophene ring will have chemical shifts characteristic of a substituted aromatic system, with the carbon atom bonded to bromine (C-Br) showing a shift influenced by the halogen's electronegativity and heavy atom effect. The carbon atom attached to the nitrogen (C-N) will also be significantly downfield. The methyl carbon of the acetyl group will appear at the highest field.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Thiophene C-2 (C-N) | 135 - 145 |

| Thiophene C-3 (C-Br) | 110 - 120 |

| Thiophene C-4 | 125 - 130 |

| Thiophene C-5 | 120 - 125 |

| Acetyl CH₃ | 22 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and thiophene functionalities.

Key expected vibrational frequencies include the N-H stretching of the secondary amide, the C=O stretching (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). The thiophene ring will exhibit C-H and C=C stretching vibrations, as well as characteristic ring stretching and bending modes. The C-Br stretching vibration is expected to appear in the fingerprint region at a lower wavenumber.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretching | 3250 - 3350 | Medium-Strong |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |

| Carbonyl C=O | Amide I Stretching | 1660 - 1700 | Strong |

| Amide C-N/N-H | Amide II Bending/Stretching | 1520 - 1570 | Medium-Strong |

| Thiophene C=C | Ring Stretching | 1400 - 1500 | Medium |

| C-Br | Stretching | 500 - 650 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the conjugated system of the thiophene ring and the amide group.

The primary electronic transitions anticipated are π → π* transitions associated with the thiophene ring's conjugated diene system and the C=O group. The lone pairs on the sulfur, nitrogen, and oxygen atoms could also lead to n → π* transitions. The presence of the bromine atom may cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted N-(thiophen-2-yl)acetamide. The solvent used can also influence the position and intensity of these absorption bands.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₆H₆BrNOS), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the acetyl group and the 3-bromo-2-aminothiophene moiety. Another plausible fragmentation is the loss of a bromine radical.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

| 219/221 | [C₆H₆⁷⁹/⁸¹BrNOS]⁺ (Molecular Ion) |

| 177/179 | [C₄H₃⁷⁹/⁸¹BrNS]⁺ (Loss of acetyl group) |

| 140 | [C₆H₆NOS]⁺ (Loss of Br radical) |

| 43 | [C₂H₃O]⁺ (Acetyl cation) |

Thermal Analysis Techniques in Structural Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) would provide information on the thermal stability of this compound. A TGA curve would show the temperature at which the compound begins to decompose and the different stages of mass loss. This can indicate the compound's stability and provide insights into its decomposition mechanism under controlled heating.

Differential Scanning Calorimetry (DSC) would be used to determine the melting point of the compound, which is a key physical property for purity assessment. The DSC thermogram would show an endothermic peak corresponding to the melting transition. It could also reveal other phase transitions, such as crystallization or solid-solid transitions, if they occur within the analyzed temperature range. Without experimental data, specific transition temperatures cannot be provided, but these techniques remain essential for a complete solid-state characterization of the compound.

Crystallographic Analysis of this compound Remains Elusive

A comprehensive search for the single-crystal X-ray diffraction data of this compound has yielded no specific results, precluding a detailed analysis of its molecular and supramolecular architecture. Despite the scientific interest in the structural characterization of thiophene derivatives due to their wide-ranging applications in materials science and medicinal chemistry, the specific crystallographic information for this compound does not appear to be publicly available in accessible databases or scholarly articles.

The requested in-depth analysis, which would involve a detailed examination of bond conformations, dihedral angles, intermolecular interactions, and crystal packing, is entirely contingent on the availability of a solved crystal structure. This foundational data is necessary to accurately describe the three-dimensional arrangement of the atoms within the molecule and how these molecules organize themselves in a crystalline solid.

While crystallographic studies have been conducted on analogous compounds, such as N-(3-Bromo-phenyl)acetamide and various substituted N-(thiophen-2-yl)acetamides, it is not scientifically rigorous to extrapolate these findings to this compound. The substitution of a phenyl ring with a thiophene ring, and the specific placement of the bromo and acetamido groups, would significantly influence the electronic and steric properties of the molecule. These differences would, in turn, dictate a unique set of intermolecular interactions and a distinct crystal packing arrangement.

Therefore, without the primary crystallographic data, any discussion on the following topics for this compound would be speculative and could not be substantiated with the required scientific accuracy:

Crystallographic Elucidation of N 3 Bromothiophen 2 Yl Acetamide Molecular and Supramolecular Architecture

Crystal Packing Arrangements and Topology:The manner in which the molecules are packed in the crystal lattice remains unknown.

Efforts to locate a Cambridge Crystallographic Data Centre (CCDC) deposition number or any publication reporting the crystal structure of N-(3-Bromothiophen-2-yl)acetamide have been unsuccessful. This indicates that the compound may not have been synthesized and subjected to single-crystal X-ray diffraction analysis, or that the results of such an analysis have not been published in the searched scientific literature.

Consequently, the generation of a scientifically sound article focusing on the crystallographic elucidation of this compound, as per the detailed provided outline, cannot be fulfilled at this time.

Crystallographic and Hirshfeld Surface Analysis of this compound Remains Elusive

Despite a thorough search of available scientific literature, a detailed crystallographic elucidation and Hirshfeld surface analysis for the specific chemical compound this compound could not be located. While research into the molecular and supramolecular architecture of related thiophene (B33073) and acetamide (B32628) derivatives is an active area of study, specific data for this compound, including its crystal system, space group, unit cell dimensions, and detailed intermolecular contact analysis, are not publicly available at this time.

The Importance of Crystallographic Studies

For a compound like this compound, a crystallographic study would reveal the planarity of the thiophene and acetamide groups, the orientation of the bromine substituent, and the nature of the intermolecular forces that govern the packing of the molecules in the crystal lattice.

Hirshfeld Surface Analysis: A Tool for Understanding Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can identify the types and relative significance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces.

Insights from Analogous Structures

While specific data for this compound is unavailable, studies on similar compounds offer a glimpse into the types of structures and interactions that might be expected. For instance, research on other N-aryl acetamides and substituted thiophenes has revealed a rich variety of supramolecular architectures stabilized by a network of hydrogen bonds and other weak interactions. These studies often report detailed tables of crystallographic data and intermolecular contact percentages derived from Hirshfeld surface analysis.

The generation of a comprehensive article on the crystallographic and supramolecular features of this compound is contingent upon the future publication of its crystal structure. Without this foundational data, a detailed and accurate analysis as requested cannot be performed.

Computational and Theoretical Chemistry Studies of N 3 Bromothiophen 2 Yl Acetamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed in chemistry and materials science to predict and analyze molecular properties. DFT calculations are based on determining the electron density of a system, from which various properties can be derived. researchgate.netnih.gov For instance, studies on various acetamide (B32628) and thiophene (B33073) derivatives have utilized DFT to understand their structural, electronic, and reactivity characteristics. nih.govnih.govrroij.com Calculations are typically performed using specific functionals, like B3LYP, in conjunction with a basis set, such as 6-31G(d) or 6-311++G(d,p), to ensure accuracy. nih.govnih.gov

Optimized Geometries and Structural Characteristics

A fundamental application of DFT is the determination of a molecule's optimized geometry, which corresponds to its most stable, minimum-energy conformation. nih.gov This process involves calculating bond lengths, bond angles, and dihedral angles. For example, a DFT study on the related chalcone (B49325) derivative, 2(E)‐1‐(3‐bromothiophen‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one (BTF), using the B3LYP/6-311+G(d,p) level of theory, confirmed the stability of its optimized structure by ensuring there were no negative wave numbers. rroij.com The calculated geometric parameters for BTF showed significant similarities to experimental X-ray diffraction data. rroij.com

In a hypothetical DFT study of N-(3-Bromothiophen-2-yl)acetamide, one would expect to obtain precise values for all bond lengths (e.g., C-C, C-S, C-N, C=O, C-Br) and angles. These theoretical values are crucial for understanding the molecule's three-dimensional shape. For instance, in a study of N-(4-Bromophenyl)acetamide, bond lengths were determined to be within normal ranges, though with slight variations compared to other acetamide derivatives. researchgate.net Similarly, the planarity of the thiophene ring and the orientation of the acetamide group relative to the ring would be defined by specific dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Thiophene Derivative (BTF) This table shows data for 2(E)‐1‐(3‐bromothiophen‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one (BTF) to illustrate the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | DFT/B3LYP Value | Experimental (XRD) Value |

| Bond Length (Å) | C1–C2 | 1.366 | 1.369 |

| C3–Br14 | - | - | |

| C8=O11 | - | - | |

| Bond Angle (°) | C2–C3–C4 | 114.4 | 114.8 |

| C4–C3–Br14 | 127.3 | 127.6 | |

| C2–C3–Br14 | 118.3 | 118.9 | |

| Source: Adapted from research on a related chalcone derivative. rroij.com |

Vibrational Frequency Analysis and Potential Energy Surfaces

Vibrational frequency analysis, performed computationally, is used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra are often compared with experimental data to confirm the molecular structure and assign spectral peaks to specific molecular motions. nih.govxisdxjxsu.asia The potential energy distribution (PED) is calculated to provide a detailed assignment for the vibrational modes. rroij.com

For this compound, a theoretical vibrational analysis would predict the frequencies for key functional groups, including the N-H stretch, C=O stretch of the amide group, C-S stretching modes of the thiophene ring, and the C-Br stretch. A study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide successfully assigned its IR vibrational spectra in the 400-4000 cm⁻¹ region using DFT, and the results were compared with experimental values. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior, reactivity, and optical properties. DFT provides essential tools for analyzing this structure.

Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gap and Molecular Transitions

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This suggests the molecule is more polarizable and has a higher chemical reactivity. nih.gov For example, in a study of various thiophene-based imine derivatives, the calculated energy gap ranged from 4.93 to 5.07 eV. researchgate.net The analysis of FMOs also helps in understanding charge transfer within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap This table presents hypothetical data to illustrate the typical outputs of an FMO analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization tool that illustrates the charge distribution within a molecule. xisdxjxsu.asia It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MESP map, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (colored blue) are susceptible to nucleophilic attack. nih.gov

For this compound, an MESP analysis would likely show negative potential around the electronegative oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the amide (N-H) group would exhibit a positive potential, indicating a site for nucleophilic interaction. Such analyses are crucial for predicting intermolecular interactions like hydrogen bonding. researchgate.net

Reactivity Descriptors and Quantum Chemical Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.gov These parameters are derived based on Koopmans' theorem and provide a deeper understanding of the molecule's behavior in chemical reactions.

Key quantum chemical parameters include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). A larger HOMO-LUMO gap signifies a harder, less reactive molecule. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily a molecule can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors have been calculated for numerous related compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, to assess their chemical reactivity. nih.gov

Table 3: Illustrative Global Reactivity Descriptors This table shows representative values for quantum chemical parameters.

| Parameter | Formula | Illustrative Value (eV) |

| Ionization Potential (IP) | I ≈ -EHOMO | 6.5 |

| Electron Affinity (EA) | A ≈ -ELUMO | 1.5 |

| Electronegativity (χ) | χ = (I+A)/2 | 4.0 |

| Chemical Potential (μ) | μ = -χ | -4.0 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.5 |

| Chemical Softness (S) | S = 1/η | 0.4 |

| Electrophilicity Index (ω) | ω = μ²/2η | 3.2 |

Computational and Theoretical Chemistry of this compound: Data Unavailable in Publicly Accessible Literature

Despite extensive searches of scientific databases and literature, detailed computational and theoretical chemistry studies specifically focused on the compound this compound are not publicly available. Therefore, the generation of an in-depth article covering its specific ionization energy, electron affinity, chemical hardness, electrophilicity and nucleophilicity indices, non-linear optical properties, and simulated spectroscopic data is not possible at this time.

Scientific research in computational chemistry often involves the calculation of various molecular properties to predict reactivity, stability, and potential applications. These studies, typically employing methods like Density Functional Theory (DFT), provide valuable insights into the electronic structure and behavior of molecules.

While research exists for structurally similar compounds, such as other thiophene derivatives and various amides, the strict requirement to focus solely on this compound prevents the inclusion of this analogous data. For instance, studies on related molecules like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and various acetamide-chalcone derivatives have explored their computational properties. nih.govnih.govresearchgate.net However, the substitution of the bromo group at the 3-position of the thiophene ring and the specific acetamide linkage create a unique electronic environment. Extrapolating data from other molecules would not provide the scientifically accurate and specific information required for this article.

The requested data points, including:

Ionization Energy and Electron Affinity: Key indicators of a molecule's ability to lose or gain an electron, respectively.

Chemical Hardness and Electrophilicity Index: Measures of a molecule's resistance to deformation of its electron cloud and its capacity to accept electrons.

Nucleophilicity Index: A measure of a molecule's ability to donate electrons.

Non-Linear Optical (NLO) Properties and Hyperpolarizability: Describing the material's response to strong electromagnetic fields, crucial for applications in photonics and optoelectronics.

Spectroscopic Property Simulations (e.g., Computed NMR, UV-Vis Spectra): Theoretical predictions that aid in the interpretation of experimental spectroscopic data.

are all specific to the precise molecular structure of this compound. Without dedicated computational studies on this compound, any attempt to provide these values would be speculative and fall outside the bounds of established scientific findings.

Further research and computational analysis specifically targeting this compound would be necessary to generate the detailed article as outlined.

Applications and Functional Derivatives of N 3 Bromothiophen 2 Yl Acetamide in Advanced Chemical Research

Utilization as a Building Block in Complex Molecule Synthesis

The presence of a bromine atom on the thiophene (B33073) ring of N-(3-Bromothiophen-2-yl)acetamide provides a reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. These reactions enable the straightforward introduction of various substituents, thereby facilitating the construction of complex molecular architectures.

Prominent among these transformations is the Suzuki-Miyaura cross-coupling reaction. While direct studies on this compound are specific, extensive research on closely related bromothiophene derivatives demonstrates the utility of this approach. For instance, the Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) with various arylboronic acids has been shown to be highly selective. nih.gov Under specific conditions, including the use of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, the bromo group at the 5-position can be selectively substituted. nih.gov This regioselectivity is crucial when designing multi-step syntheses.

A study on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, an imine analogue of this compound, further illustrates the synthetic potential. This compound undergoes Suzuki coupling with different aryl and heteroaryl boronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ to yield both monosubstituted and disubstituted products, where the bromine atoms on both the thiophene and aniline (B41778) rings are replaced. mdpi.com This highlights the capability to introduce diverse functional groups onto the thiophene core. mdpi.com

The Heck reaction, another powerful palladium-catalyzed method, couples aryl halides with alkenes. organic-chemistry.org This reaction is widely used for the vinylation of aryl halides and typically proceeds with high trans selectivity. organic-chemistry.orgthieme-connect.de The reaction of bromo-substituted thiophenes, such as 2- or 3-bromothiophene (B43185), with various alkenols has been successfully demonstrated, yielding the corresponding ketones and alcohols. thieme-connect.de These examples underscore the potential of the bromo-functionalized thiophene core, as present in this compound, to serve as a key building block for generating molecular complexity.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted and disubstituted aryl derivatives | mdpi.com |

| Suzuki Coupling | 2,5-dibromo-3-hexylthiophene and arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-aryl-2-bromo-3-hexylthiophenes | nih.gov |

| Heck Reaction | 2- or 3-bromothiophene and pent-4-en-2-ol | Palladium–tetraphosphine complex / K₂CO₃ | Linear ketones and alcohols | thieme-connect.de |

Derivatives with Modified Thiophene Ring Systems

The thiophene ring in this compound is amenable to various substitutions, allowing for the synthesis of derivatives with tailored electronic and steric properties.

The introduction of a sulfonylacetamide group onto the thiophene ring is a key modification strategy. Research has shown the synthesis of 5-aryl thiophenes containing sulfonylacetamide groups via palladium-catalyzed Suzuki cross-coupling reactions. thieme-connect.de The process starts with a compound like 5-bromothiophene-2-sulfonamide (B1270684), which is then coupled with various aryl boronic acids. researchgate.net The resulting 5-arylthiophene-2-sulfonamide can be further reacted with acetic anhydride (B1165640) to yield the corresponding N-((5-arylthiophen-2-yl)sulfonyl)acetamide. thieme-connect.de These derivatives have been investigated for their biological activities, with compounds like N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide showing notable urease inhibition. thieme-connect.deresearchgate.net

The bromo substituent on the thiophene ring can be replaced by a cyano group to generate cyanothiophen-2-yl amide derivatives. A notable example is the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. mdpi.comnih.gov This compound was synthesized through a two-step process where 2-(thiophen-2-yl)acetic acid is first activated by converting it to its acyl chloride, which then reacts with 2-aminothiophene-3-carbonitrile (B183302) in an N-acylation reaction. mdpi.comnih.gov The resulting compound exhibited moderate antioxidant and significant antimicrobial properties. mdpi.com The synthesis of such derivatives highlights the versatility of the thiophene-2-yl acetamide (B32628) scaffold in incorporating different functional groups to modulate biological activity. mdpi.com

The integration of an oxadiazole ring into the structure of bromothiophene acetamide derivatives has led to compounds with interesting biological profiles. The 1,3,4-oxadiazole (B1194373) moiety is a well-known pharmacophore present in numerous bioactive compounds. bldpharm.comarchivepp.com Synthesis of molecules such as N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide involves multi-step procedures. thieme-connect.de Typically, this begins with the formation of 5-bromothiophene-2-carbaldehyde, which is then converted to a hydrazone and cyclized to form the 1,3,4-oxadiazole ring. thieme-connect.de Subsequent coupling reactions attach the final side chains. thieme-connect.de These complex heterocyclic systems are of interest in drug discovery programs. archivepp.com

Derivatization at the Acetamide Moiety

The acetamide portion of this compound offers another site for chemical modification, particularly at the nitrogen atom, allowing for the introduction of various alkyl and aryl substituents.

The synthesis of N-substituted acetamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net For example, N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride demonstrates a modification where an ethylaminoethyl group is attached to the acetamide nitrogen, which itself is linked to a bromothiophene methyl group rather than directly to the ring.

More broadly, the synthesis of various N-aryl acetamide derivatives has been widely reported. For instance, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were prepared via nucleophilic substitution, and these compounds were evaluated for analgesic activity. researchgate.net Similarly, a range of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide were synthesized by reacting N-substituted-2-bromoacetamides with a pre-formed oxadiazole thiol. bldpharm.com These examples showcase the general applicability of modifying the N-substituent of the acetamide group to produce libraries of compounds for biological screening.

| Derivative Class | Example Compound Name | Key Synthetic Step | Potential Application/Finding | Reference |

|---|---|---|---|---|

| Thiophene-2-sulfonylacetamide | N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | Suzuki coupling of 5-bromothiophene-2-sulfonamide with 4-chlorophenylboronic acid followed by acetylation | Urease inhibition | thieme-connect.deresearchgate.net |

| Cyanothiophen-2-yl Amide | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | N-acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride | Antioxidant and antimicrobial activity | mdpi.comnih.gov |

| Oxadiazole-substituted Bromothiophene | N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide | Multi-step synthesis involving cyclization to form the oxadiazole ring | Bioactive properties for medicinal chemistry | thieme-connect.de |

| N-Alkyl/Aryl Acetamide | N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide | Nucleophilic substitution of 2-chloro-N-(benzothiazole-2-yl)acetamides | Analgesic activity | researchgate.net |

Extended Amide Chains for Functionalization

The functionalization of this compound by extending the amide chain presents a versatile strategy for modifying its physicochemical and biological properties. This is typically achieved through standard peptide coupling reactions or by synthesizing derivatives with longer acyl chains. The synthesis of such analogs involves the reaction of 2-amino-3-bromothiophene with various activated carboxylic acids or acyl chlorides, leading to a diverse library of compounds with extended amide functionalities. For instance, the reaction of 2-amino-3-bromothiophene with different acyl chlorides can yield a series of N-(3-bromothiophen-2-yl)alkanamides, where the length and nature of the alkyl or aryl group can be systematically varied.

The synthesis of related N-acyl-2-aminothiophene derivatives has been reported, demonstrating the feasibility of extending the amide chain. nih.gov These synthetic methodologies can be adapted to this compound, allowing for the introduction of various functional groups. For example, incorporating moieties such as morpholine (B109124) or piperidine (B6355638) into the extended amide chain can enhance the solubility and bioavailability of the resulting compounds. nih.gov The general synthetic approach is outlined below:

General Synthesis of Extended Amide Chain Derivatives:

| Step | Description | Reactants |

| 1 | Activation of Carboxylic Acid | Carboxylic acid (R-COOH), Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| 2 | Amide Bond Formation | Activated carboxylic acid (R-COCl), 2-Amino-3-bromothiophene, Base (e.g., Pyridine) |

This modular approach allows for the systematic exploration of the structure-activity relationship by modifying the 'R' group. The introduction of different functional groups at the terminus of the extended amide chain can be used to tune properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can influence the compound's interaction with biological targets or its incorporation into larger molecular assemblies.

Incorporation into Polymeric and Material Science Scaffolds

The unique structural features of this compound, particularly its ability to form hydrogen bonds and its conjugated thiophene ring, make it an interesting candidate for incorporation into polymeric and material science scaffolds.

Influence on Solubility and Crystallinity in 3D Polymers through Hydrogen Bonding

The amide group in this compound is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This characteristic is crucial for influencing the morphology of polymers. When incorporated into a polymer matrix, these hydrogen bonding interactions can significantly affect the polymer's solubility and crystallinity. researchgate.net The formation of a hydrogen-bonded network between the acetamide moiety and polar groups within a polymer can disrupt the polymer's regular chain packing, leading to a decrease in crystallinity and an increase in solubility in certain solvents. nih.govresearchgate.net

Conversely, strong and regular hydrogen bonding can also promote the formation of ordered structures, leading to an increase in crystallinity. The presence of the bulky bromo-substituted thiophene ring can introduce steric hindrance, further influencing the packing of polymer chains. The interplay between hydrogen bonding and steric effects ultimately dictates the final morphology of the polymer blend. The mean N---O distance in hydrogen-bonded acetamide structures is approximately 3.01 Å, indicating a significant interaction. researchgate.netresearchgate.net

The ability to modulate the solubility and crystallinity of polymers is critical for controlling their mechanical properties, processability, and performance in various applications. For example, in amorphous solid dispersions (ASDs) used in the pharmaceutical industry, controlling the crystallinity of a drug within a polymer matrix is essential for enhancing its dissolution rate and bioavailability.

Design of Non-Linear Optical Materials

Thiophene-containing organic materials have garnered significant attention for their potential in non-linear optical (NLO) applications due to the electron-rich nature of the thiophene ring, which facilitates intramolecular charge transfer (ICT). nih.govtaylorfrancis.com this compound, with its donor-π-acceptor (D-π-A) like structure (where the thiophene ring can act as a π-bridge and the acetamide and bromo substituents can influence the electronic properties), is a candidate for the design of new NLO materials. taylorfrancis.comresearchgate.net

Computational studies, such as those based on Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel organic compounds. nih.govresearchgate.netfrontiersin.org These studies calculate key parameters like polarizability (α) and first (β) and second (γ) hyperpolarizabilities, which are indicative of a material's NLO response. For instance, theoretical investigations on similar donor-acceptor systems have shown that tuning the electron-donating and -withdrawing groups can significantly enhance the NLO properties. nih.govresearchgate.net The introduction of a bromine atom on the thiophene ring can influence the electronic distribution and potentially enhance the second hyperpolarizability (γ).

The design of NLO materials often involves creating molecules with a large change in dipole moment upon excitation. The acetamide group and the bromine atom in this compound can be modified to tune this property. Research on related polythiophenes and other thiophene derivatives has demonstrated that these materials can exhibit significant third-order NLO susceptibility, making them promising for applications in optical switching and data storage. nitk.ac.in

Biological Activities and Mechanistic Studies (non-clinical)

Thiophene and acetamide derivatives are known to exhibit a wide range of biological activities. This compound, combining both moieties, is therefore a subject of interest for its potential pharmacological effects.

Enzyme Inhibition Potentials (e.g., Urease, Tyrosinase, Glutathione S-Transferase Omega 1)

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy against infections caused by ureolytic bacteria like Helicobacter pylori. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net Thiophene derivatives have been identified as potent urease inhibitors. nih.govfrontiersin.org The mechanism of inhibition often involves the interaction of the thiophene sulfur or other heteroatoms with the nickel ions in the active site of the enzyme. nih.gov The presence of a bromine atom on the thiophene ring of this compound could modulate its inhibitory activity. The acetamide side chain can also form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

Tyrosinase Inhibition:

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. rsc.orgmdpi.comnih.govnih.gov Its inhibitors are of great interest in the cosmetic and food industries for preventing hyperpigmentation and enzymatic browning. rsc.orgnih.gov Various heterocyclic compounds, including those with thiazole (B1198619) and thiophene scaffolds, have shown tyrosinase inhibitory activity. mdpi.com The inhibitory mechanism often involves the chelation of the copper ions in the active site by heteroatoms. The structure-activity relationship of tyrosinase inhibitors suggests that the presence and position of substituents on the aromatic ring are critical for activity. mdpi.com For this compound, the thiophene ring and the amide group could potentially interact with the enzyme's active site.

Glutathione S-Transferase (GST) Inhibition:

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. mdpi.comnih.govnih.gov Inhibition of GSTs, particularly in cancer cells where they are often overexpressed, can enhance the efficacy of chemotherapeutic drugs. nih.govnih.gov Various natural and synthetic compounds, including those with thiophene moieties, have been investigated as GST inhibitors. researchgate.net The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, and often involves the binding of the inhibitor to the substrate-binding site (H-site) or the glutathione-binding site (G-site). nih.gov

Table of Enzyme Inhibition Data for Related Compounds:

| Compound Class | Enzyme | Inhibition Data (IC₅₀) | Reference |

| Thiophene-based thiosemicarbazones | Urease | 3.80 - 5.77 µM | nih.gov |

| Thiazol-4(5H)-one analogs | Tyrosinase | 1.60 - 18.09 µM | mdpi.com |

| Plant polyphenols (Ellagic acid, Curcumin) | Glutathione S-Transferase | 0.04 - 5 µM | nih.gov |

Antimicrobial Activity Mechanisms

Thiophene derivatives are well-documented for their broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. frontiersin.orgnih.govnih.govnih.gov The antimicrobial mechanism of action for thiophene-based compounds is often multifaceted.

One proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic nature of the thiophene ring allows these compounds to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. frontiersin.org The presence of a bromine atom in this compound can enhance its lipophilicity, potentially increasing its membrane-disrupting capabilities.

Antioxidant Activity Investigations

The search for effective antioxidants is driven by the need to counteract oxidative stress, a process implicated in numerous degenerative diseases. researchgate.net While direct antioxidant studies on this compound are not extensively documented, research on related chemical classes, such as bromophenols and other acetamide derivatives, provides a strong basis for investigating its potential. nih.govnih.gov

Natural bromophenols, for instance, are known for their significant antioxidant properties. nih.gov The introduction of bromine and acetyl groups to phenolic structures has been explored as a strategy to enhance biological activities, including antioxidant and anticancer effects. nih.gov Similarly, various acetamide derivatives have been synthesized and evaluated for their ability to scavenge free radicals and mitigate oxidative damage in cellular models. nih.gov

In a pertinent study, a related thiophene-containing amide, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and evaluated for its in-vitro antioxidant activity using the ABTS radical scavenging assay. semanticscholar.org The compound demonstrated moderate antioxidant capabilities, highlighting the potential of the N-acyl-aminothiophene scaffold as a source of antioxidant agents. semanticscholar.org The antioxidant potential often arises from the ability of such molecules to donate a hydrogen atom or an electron to stabilize free radicals. The electronic properties of the thiophene ring, influenced by substituents like bromine, and the amide linkage in this compound could play a crucial role in this activity.

Pesticidal Applications and Structure-Activity Relationships

The thiophene ring is a key structural component in several commercial agricultural fungicides. mdpi.com This has spurred research into new thiophene-containing compounds for crop protection. Derivatives based on the N-acyl-aminothiophene structure, closely related to this compound, have shown promise as potent fungicides.

A study focused on a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which were designed by combining the active substructures of nicotinic acid and thiophene. mdpi.com These compounds were tested for their efficacy against cucumber downy mildew (Pseudoperonospora cubensis). The research established important structure-activity relationships (SAR):

Substitution on the Thiophene Ring : The nature and position of substituents on the thiophene ring significantly influenced fungicidal activity.

The Amide Linker : The amide bond (–CO–NH–) is a critical feature for biological activity, a common characteristic in many bioactive molecules. semanticscholar.org

Optimization : Through structural modifications, a lead compound, 4f (see compound table), was identified that exhibited excellent fungicidal activity, superior to some commercial fungicides in field trials. mdpi.com

Another line of research investigated 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide for its insecticidal properties against the cowpea aphid (Aphis craccivora). researchgate.net This compound and its cyclized derivative showed significant insecticidal activity, with their efficacy being linked to the specific arrangement of the thio-acetamide and other functional groups. researchgate.net These findings underscore the potential of the acetamide group linked to a sulfur-containing heterocycle, a core feature of this compound, in the design of new pesticides.

Table 1: Fungicidal Activity of Selected N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew This table is based on data for related thiophene compounds to illustrate the potential of the chemical class.

| Compound ID | R Substituents | In vivo Efficacy at 400 mg/L (%) |

| 4a | 5-Cl, 6-Cl, OC₂H₅, H, CN | 85 |

| 4f | 5-Cl, 6-Cl, OC₂H₅, CH₃, CN | 98 |

| 4k | 5-Cl, 6-Cl, OC₂H₅, C₂H₅, CN | 80 |

| Flumorph | (Commercial Fungicide) | 95 |

Source: Adapted from research on N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com

Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design of ligands that can form stable and functional complexes with metal ions. Acetamide derivatives, including those with heterocyclic components like this compound, are valuable ligand candidates. The amide group itself presents two potential donor sites: the carbonyl oxygen and the amide nitrogen. The thiophene ring's sulfur atom can also participate in coordination, making the molecule a potentially versatile polydentate ligand.

The synthesis of transition metal complexes with ligands such as N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide has been reported, where the ligand coordinates to metal ions like Cu(II), Ni(II), and Co(II). researchgate.net These complexes often exhibit unique geometric structures and electronic properties conferred by the ligand. The design of such ligands is crucial for applications ranging from catalysis to materials science and bioinorganic chemistry. mdpi.com For this compound, the combination of the "soft" sulfur donor and the "hard" oxygen donor could lead to complexes with interesting reactivity or selective metal-binding properties.

Schiff Bases as Ligands for Transition Metal Complexes

Schiff bases are a prominent class of ligands in coordination chemistry, formed by the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nih.gov They are renowned for their ability to form stable complexes with a wide array of transition metals. nih.govnih.gov

To create a Schiff base ligand from the core structure of this compound, one would typically start with its primary amine precursor, 2-amino-3-bromothiophene. Reacting this amine with various aldehydes or ketones would yield a series of Schiff base ligands where the imine (–C=N–) nitrogen and another donor atom (e.g., a hydroxyl oxygen from salicylaldehyde) can chelate to a metal center.

These Schiff base metal complexes have diverse applications. They are investigated for their catalytic activity, biological properties, and use as sensors. nih.govnih.gov For example, zinc(II) Schiff base complexes have been studied for their role in mimicking enzyme active sites and for their fluorescence-based sensing of nitroaromatic compounds. nih.gov The incorporation of the bromothiophene moiety into a Schiff base ligand framework offers a pathway to fine-tune the electronic and steric properties of the resulting metal complexes, potentially leading to novel catalysts or functional materials.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The evolution of synthetic organic chemistry continues to open new doors for the construction of complex molecules like N-(3-Bromothiophen-2-yl)acetamide with greater efficiency, selectivity, and sustainability. Future research is poised to move beyond traditional methods, focusing on innovative catalytic systems and environmentally benign processes.

Key areas for development include:

Advanced Metal-Catalyzed Cross-Coupling: While palladium-catalyzed reactions are standard, future work will likely focus on developing catalysts that are more robust, operate under milder conditions, and have lower catalyst loadings. organic-chemistry.orgacs.org The use of ligands like tBuBrettPhos has already shown promise in the amination of challenging heterocyclic bromides, suggesting a pathway for more efficient synthesis of the this compound core. acs.org Research into nickel-catalyzed C-H functionalization and cross-coupling reactions also presents a cost-effective and powerful alternative for creating diverse analogs. acs.org

Multicomponent Reactions (MCRs): MCRs, such as the Gewald reaction, offer a highly efficient route to complex thiophene (B33073) derivatives in a single step. nih.govresearchgate.net Future exploration in this area could adapt MCRs to directly assemble the N-acylaminothiophene scaffold from simple, readily available starting materials, significantly improving atom economy and reducing waste.

Green Chemistry Approaches: A major thrust in modern synthesis is the adoption of green chemistry principles. For thiophene acetamides, this includes the use of solvent-free reaction conditions, microwave-assisted synthesis to accelerate reaction times, and the development of recyclable catalysts like ZnO nanorods. mdpi.comresearchgate.netmdpi.com These methods not only reduce the environmental impact but can also lead to higher yields and simpler purification processes. researchgate.netnih.gov

| Synthetic Approach | Description | Potential Advantages | Reference |

|---|---|---|---|

| Advanced Metal Catalysis (Pd, Ni) | Employing next-generation ligands and catalysts for cross-coupling and C-H functionalization reactions. | Higher yields, lower catalyst loadings, broader substrate scope, milder reaction conditions. | acs.orgacs.org |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to build complex products. | High atom economy, reduced number of synthetic steps, operational simplicity. | nih.govresearchgate.net |

| Green Synthesis Methods | Utilizing techniques like microwave irradiation, ultrasound, biocatalysis, and solvent-free conditions. | Reduced energy consumption, less waste, use of non-toxic reagents, improved safety. | mdpi.comresearchgate.netmdpi.com |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch production. | Enhanced safety, better heat and mass transfer, easier scalability, and integration of purification steps. |

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties before their synthesis. For the thiophene acetamide (B32628) scaffold, advanced computational modeling offers a pathway to accelerate the discovery of new applications and optimize molecular structures for specific functions.

Future research will heavily rely on the following computational strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate chemical structure with biological activity. nih.gov For thiophene acetamides, 2D and 3D-QSAR models (like CoMFA and CoMSIA) can be developed to predict their potential as, for instance, anticancer or antimicrobial agents based on specific structural features. nih.govmdpi.com These models can identify which substituents on the thiophene or acetamide moieties are crucial for activity, guiding the synthesis of more potent analogs. nih.gov

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure of molecules. rsc.orgnih.gov This allows researchers to understand reactivity, molecular geometry, and properties like the HOMO-LUMO energy gap, which can be correlated with biological activity or electronic properties in materials. rsc.orgnih.gov DFT is also crucial for elucidating reaction mechanisms, helping to optimize synthetic conditions. mdpi.com

Molecular Dynamics (MD) and Docking: Molecular docking simulations can predict how a molecule like an this compound derivative might bind to a biological target, such as a protein or enzyme. researchgate.net This is essential for designing new drugs. MD simulations can then assess the stability of this binding over time, providing a more dynamic picture of the molecular interaction. researchgate.net

| Modeling Technique | Application for Thiophene Acetamides | Predicted Properties | Reference |

|---|---|---|---|

| QSAR (2D/3D) | Predicting biological activity based on structural descriptors. | Anticancer, antimicrobial, anti-inflammatory, or antifungal activity. | nih.govmdpi.com |

| Density Functional Theory (DFT) | Calculating electronic structure, reactivity, and optimizing geometry. | HOMO-LUMO gap, dipole moment, reaction pathways, spectral properties. | rsc.orgnih.gov |

| Molecular Docking | Simulating the binding of a ligand to a biological target. | Binding affinity, identification of key interactions (e.g., hydrogen bonds). | researchgate.net |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Stability of ligand-protein complexes, conformational changes. | researchgate.net |

Exploration of New Application Domains for Thiophene Acetamide Scaffolds

The versatility of the thiophene ring, often considered a bioisostere of a phenyl ring, combined with the acetamide group, has led to its exploration in numerous fields, primarily in medicinal chemistry as an antimicrobial and anticancer agent. nih.govresearchgate.netnih.gov However, the unique electronic and structural properties of this scaffold suggest significant untapped potential in other domains.

Future research avenues for new applications include:

Neurodegenerative Diseases: The ability of thiophene derivatives to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) disorders. nih.gov While some thiophenes are used as antipsychotics or anticonvulsants, future work could explore the thiophene acetamide scaffold for targets related to Alzheimer's or Parkinson's disease. nih.govrsc.org

Antiviral Agents: The discovery of thiophene derivatives as potent inhibitors of Ebola virus entry highlights a promising, underexplored therapeutic area. acs.org Phenotypic screening of libraries containing this compound and its analogs against a range of viruses could uncover novel antiviral leads.

Agrochemicals: While some thiophene-based compounds are used as fungicides, there is scope to explore the thiophene acetamide scaffold for other agrochemical applications, such as herbicides or insecticides. researchgate.net The structural diversity achievable through modern synthesis could lead to compounds with novel modes of action.

Materials Science: Thiophene-based molecules are famous for their use in organic electronics. numberanalytics.com The thiophene acetamide scaffold could be investigated for creating novel conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). numberanalytics.com The acetamide group could be used to modulate intermolecular interactions, potentially influencing the material's bulk properties in interesting ways.

| Potential Application Domain | Rationale for Exploration | Key Research Focus | Reference |

|---|---|---|---|

| Neurodegenerative Diseases | Thiophene's lipophilicity aids in crossing the blood-brain barrier. | Design of inhibitors for targets like beta-amyloid aggregation or tau protein phosphorylation. | nih.gov |

| Antiviral Therapeutics | Demonstrated activity against viruses like Ebola. | Screening against a broad spectrum of viruses; optimizing for oral bioavailability. | acs.org |

| Advanced Agrochemicals | The thiophene core is present in existing pesticides. | Development of novel herbicides, insecticides, or plant growth regulators. | researchgate.net |

| Organic Electronics | Thiophene is a key building block for conducting polymers. | Synthesis of novel polymers and small molecules for use in OLEDs, OFETs, and sensors. | mdpi.comnumberanalytics.com |

In-depth Mechanistic Studies of Complex Reactions

A profound understanding of reaction mechanisms is fundamental to the development of more efficient, selective, and scalable synthetic processes. For a molecule like this compound, key reactions include its formation (e.g., via amidation) and its subsequent functionalization (e.g., using the bromo-substituent).

Future mechanistic investigations should focus on:

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): While widely used, the precise mechanism for the amination of electron-rich and potentially coordinating heterocycles like bromothiophenes can be complex. acs.orgyoutube.com Detailed kinetic studies and the isolation and characterization of catalytic intermediates can help elucidate the true nature of the active catalyst and the factors that control its efficiency and longevity. acs.org

C-H Functionalization Mechanisms: The direct functionalization of C-H bonds is a major goal in modern chemistry. youtube.com Understanding the mechanism of how catalysts, often palladium or rhodium, selectively activate a specific C-H bond on the thiophene ring is critical. nih.gov Mechanistic studies, combining experimental (e.g., kinetic isotope effects) and computational (e.g., DFT) methods, can reveal whether a reaction proceeds via concerted metalation-deprotonation, oxidative addition, or other pathways. youtube.comnih.gov

Radical Reactions: The functionalization of bromothiophenes can also proceed through radical intermediates. acs.org For example, Directed Halogen Atom Transfer (DIXAT) is an emerging technique for the chemoselective generation of aryl radicals. acs.orgacs.org In-depth studies are needed to understand how directing groups and catalysts control the formation and subsequent reactions of these radical species, which can enable powerful new bond-forming cascades.

A deeper mechanistic understanding will empower chemists to design more sophisticated catalysts and reaction conditions, ultimately expanding the synthetic toolbox available for creating novel and valuable thiophene acetamide derivatives. mdpi.com

Q & A

Q. How is the crystal structure of N-(3-Bromothiophen-2-yl)acetamide determined experimentally?

Methodological Answer: The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:

- Data Collection : A diffractometer (e.g., Oxford Diffraction Xcalibur with a CCD detector) is used with MoKα radiation (λ = 0.71073 Å). ω and φ scans are employed for data acquisition, with absorption correction via multi-scan methods (e.g., CrysAlis RED) .

- Structure Solution : Direct methods (e.g., SHELXS or SHELXD) locate heavy atoms, while hydrogen atoms are placed geometrically or via difference Fourier maps .

- Refinement : Full-matrix least-squares refinement on using SHELXL. Parameters include -factors (), weighted -factors (), and goodness-of-fit (S) .

Example Crystallographic Parameters (Analogous Data):

| Parameter | Value |

|---|---|

| Space group | (orthorhombic) |

| Unit cell dimensions | |

| Volume () | |

| 8 | |

| Data adapted from a related bromophenyl analog . |

Q. What are common synthetic routes for this compound?

Methodological Answer: Synthesis often involves:

- Bromination : Electrophilic substitution on thiophene derivatives using brominating agents (e.g., -bromosuccinimide) .

- Acetylation : Reaction of the amine group with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity. Note: Specific conditions (e.g., catalysts, solvents) are optimized based on analogous protocols for brominated heterocycles .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data (e.g., NMR) and X-ray crystallographic results be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental -NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA). For example, hydrogen bonding observed in X-ray data may explain shifts in NMR .

- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility not captured in static crystal structures .

- Complementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm) .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling reactions. For Suzuki-Miyaura couplings, optimize ligand (e.g., SPhos) and base (e.g., KCO) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.

- Temperature Gradients : Perform reactions at 60–110°C and monitor yields via HPLC .

Q. How does hydrogen bonding influence the conformation of this compound in the solid state?

Methodological Answer:

- X-ray Analysis : Identify intermolecular interactions (e.g., N–H···O=C) using Mercury software. For example, the acetamide group may form dimers via motifs .

- DFT Calculations : Compare gas-phase and crystal-phase conformers to quantify stabilization from hydrogen bonds (e.g., 2–5 kcal/mol) .

- Thermal Analysis : Perform DSC to correlate melting points with packing efficiency influenced by H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.